Hordatine A
Description
Structure
2D Structure
Properties
CAS No. |
7073-64-5 |
|---|---|
Molecular Formula |
C28H38N8O4 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
(2S,3S)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C28H38N8O4/c29-27(30)35-15-3-1-13-33-23(38)12-6-18-5-11-22-21(17-18)24(25(40-22)19-7-9-20(37)10-8-19)26(39)34-14-2-4-16-36-28(31)32/h5-12,17,24-25,37H,1-4,13-16H2,(H,33,38)(H,34,39)(H4,29,30,35)(H4,31,32,36)/b12-6+/t24-,25+/m0/s1 |
InChI Key |
KVYNYRIOAYQBFK-AIIPJEMGSA-N |
SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)/C=C/C(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |
Synonyms |
hordatine A |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Hordatine a
Precursor Formation: Phenylpropanoid and Polyamine Pathways
The carbon skeleton of Hordatine A is derived from two distinct precursor molecules, each synthesized through a well-defined metabolic route. The aromatic portion originates from the phenylpropanoid pathway, while the guanidino-butyl moiety is a product of the polyamine pathway. nih.gov
The phenylpropanoid pathway is the source of the hydroxycinnamoyl moiety of this compound. frontiersin.org This pathway begins with the amino acid phenylalanine. frontiersin.org A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), convert phenylalanine into p-coumaroyl-CoA. frontiersin.orgfrontiersin.org This activated thioester, p-coumaroyl-CoA, is the key hydroxycinnamate derivative that serves as a direct precursor for this compound biosynthesis. researchgate.netmdpi.com The formation of this intermediate is a critical control point, channeling carbon from primary metabolism into a variety of specialized phenolic compounds. nih.gov
The polyamine pathway provides the agmatine (B1664431) portion of the this compound molecule. Agmatine is synthesized from the amino acid L-arginine in a single enzymatic step catalyzed by arginine decarboxylase (ADC). mdpi.comresearchgate.net This enzyme removes the carboxyl group from arginine, yielding agmatine and carbon dioxide. researchgate.net The production of agmatine is a key branch point from arginine metabolism, which can also lead to the formation of ornithine and nitric oxide. researchgate.net In plants, agmatine is a precursor for the synthesis of other polyamines like putrescine, spermidine, and spermine, which are crucial for various growth and development processes. oup.commdpi.com
Table 1: Key Precursors in this compound Biosynthesis
| Precursor Molecule | Metabolic Pathway | Key Enzyme(s) in Formation |
| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL) |
| Agmatine | Polyamine Pathway | Arginine decarboxylase (ADC) |
Enzymatic Catalysis in this compound Formation
Once the precursors are synthesized, they undergo two major enzymatic steps to form this compound: a condensation reaction followed by an oxidative coupling.
The first committed step in hordatine biosynthesis is the conjugation of p-coumaroyl-CoA and agmatine. mdpi.comnih.gov This reaction is catalyzed by the enzyme agmatine N4-coumaroyltransferase (ACT), also known as agmatine coumaroyltransferase. researchgate.netwikipedia.org ACT belongs to the acyltransferase family and facilitates the formation of an amide bond between the carboxyl group of p-coumaroyl-CoA and the primary amino group of agmatine, releasing Coenzyme A. nih.govwikipedia.org The product of this reaction is p-coumaroylagmatine (B1236574), the monomeric precursor of this compound. researchgate.netmdpi.com Studies on barley seedlings have identified and characterized ACT, confirming its high specificity for p-coumaroyl-CoA and agmatine as substrates. nih.gov
Early research suggested that the final step in this compound biosynthesis—the oxidative coupling of two p-coumaroylagmatine molecules—was catalyzed by peroxidases. nih.govresearchgate.net This proposed mechanism involves the oxidation of the phenolic rings of p-coumaroylagmatine by a peroxidase enzyme in the presence of hydrogen peroxide (H₂O₂). nih.govnih.gov This process generates free radicals that then non-enzymatically couple to form a dimer. nih.gov In vitro experiments using horseradish peroxidase and hydrogen peroxide with p-coumaroylagmatine successfully produced this compound, lending support to this hypothesis. nih.govgoogle.com However, the product of this in vitro reaction is a racemic mixture, meaning it contains equal amounts of both possible enantiomers and is optically inactive. researchgate.netresearchgate.net This contrasts with the optically active, single enantiomer of this compound found in nature. nih.gov
More recent studies have identified laccases as the key enzymes responsible for the final oxidative dimerization step in vivo. nih.govresearchgate.net Research on barley has shown that the enzyme activity responsible for this compound formation in crude extracts is not dependent on the presence of H₂O₂, which contradicts the proposed role of peroxidases. nih.gov Further investigation led to the identification of two specific laccase genes in barley, HvLAC1 and HvLAC2, which are highly expressed during the seedling stage when hordatine levels are highest. nih.gov When these laccase genes were expressed in other plant systems, they were shown to catalyze the oxidative coupling of p-coumaroylagmatine to form this compound. nih.gov Crucially, the this compound produced by these laccase-mediated reactions had the same stereospecific configuration as the naturally occurring compound. nih.govresearchgate.net This indicates that laccases, which are multicopper oxidases, catalyze the stereospecific formation of enantiopure this compound, likely without the need for an accessory "dirigent protein" that is sometimes required for stereospecific coupling in other plant pathways. researchgate.netresearchgate.net
Table 2: Enzymes in the Final Steps of this compound Biosynthesis
| Enzyme | EC Number | Reaction Catalyzed | Substrate(s) | Product |
| Agmatine coumaroyltransferase (ACT) | 2.3.1.64 | Amide bond formation | p-Coumaroyl-CoA, Agmatine | p-Coumaroylagmatine |
| Laccase (e.g., HvLAC1, HvLAC2) | 1.10.3.2 | Oxidative Dimerization | p-Coumaroylagmatine | This compound |
Genetic Basis of this compound Biosynthesis
The production of this compound is a genetically controlled process, with specific loci and expression patterns directly influencing its accumulation.
Chromosomal Localization of Biosynthetic Genes
Research utilizing wheat-barley chromosome addition lines has pinpointed the location of the genes essential for hordatine biosynthesis. mdpi.comresearchgate.net Studies have demonstrated that the genetic information encoding the necessary enzymes is situated on the short arm of barley chromosome 2H (2HS) . mdpi.comresearchgate.net When this specific chromosome arm was added to the wheat genome, the wheat plants gained the ability to produce hordatines, a capacity they normally lack. mdpi.comresearchgate.net Conversely, wheat lines carrying only the long arm of chromosome 2H (2HL) did not accumulate these compounds. mdpi.comresearchgate.net
Further investigation into the distal region of the 2HS arm has identified two specific laccase genes, HvLAC1 and HvLAC2, which are strongly implicated in the final step of this compound synthesis—the oxidative dimerization of its precursor, p-coumaroylagmatine. mdpi.com
| Gene | Chromosomal Location | Implicated Function |
| Hordatine Biosynthesis Genes | Short Arm of Chromosome 2H (2HS) | Overall pathway for this compound & B synthesis |
| HvLAC1 | Distal part of 2HS | Oxidative coupling of p-coumaroylagmatine |
| HvLAC2 | Distal part of 2HS | Oxidative coupling of p-coumaroylagmatine |
Gene Expression Studies Related to this compound Accumulation
Furthermore, analyses of different genotypes of wild barley (Hordeum spontaneum) have established a strong correlation between the genetic diversity of genes involved in the biosynthetic pathway and the quantity of hordatines produced. nih.gov This suggests that variations in these genes among different barley accessions can lead to significant differences in this compound accumulation, influenced by environmental and ecological factors. nih.gov
Post-Synthetic Modifications and Derivatives of this compound
Following its synthesis, this compound can be subjected to a variety of enzymatic modifications, leading to a family of related compounds with altered chemical properties. researchgate.net
Hydroxylation, Methylation, and Glycosylation Pathways
This compound serves as a scaffold for further chemical diversification through several key pathways:
Hydroxylation: This process involves the addition of hydroxyl (-OH) groups to the core molecule. Hydroxylation typically occurs on the agmatine portion of the hordatine structure. nih.gov This can happen once to form derivatives designated as A1, or twice to form A2 compounds. nih.gov
Methylation: The addition of a methyl (-CH3) group is another observed modification of hordatine structures, contributing to the diversity of these compounds in barley. researchgate.netacs.org
Glycosylation: This is a common modification where sugar moieties, typically hexoses like glucose, are attached to the this compound molecule. nih.gov This conjugation is a frequent post-synthetic modification for plant secondary metabolites. nih.gov Hordatine hexosides, di-hexosides, and even more complex glycosides with up to nine sugar units have been reported. nih.gov Glycosylation significantly increases the water solubility and stability of the compound. nih.gov
| Modification Type | Description | Example Derivative |
| Hydroxylation | Addition of one or more hydroxyl (-OH) groups to the agmatine moiety. | Hordatine A1 (one -OH), Hordatine A2 (two -OH) |
| Methylation | Addition of a methyl (-CH3) group. | Methylated this compound |
| Glycosylation | Attachment of one or more sugar units (e.g., hexose). | This compound β-D-glucopyranoside (this compound hexoside) |
Identification of Biologically Inactive Conjugates
In plants, glycosylation often serves to create stable, water-soluble, and non-toxic storage forms of biologically active compounds. nih.gov These glycosylated conjugates can be considered biologically inactive storage forms, sequestered within the cell and protected from degradation. For instance, this compound β-D-glucopyranoside is found in ungerminated barley grains and is thought to act as a stable precursor that can be hydrolyzed to release the active aglycone (this compound) during germination or in response to pathogen attack. researchgate.netacs.org While these glycosides may not be "inactive" in the sense that they lack any biological effect—some fractions containing them show inhibitory activity against enzymes like α-glucosidase—their primary role is often considered to be that of a stable, less reactive storage conjugate. mdpi.com The precise biological activity of each specific hydroxylated, methylated, and glycosylated derivative has not been fully elucidated, but the conversion to a glycoside is a well-established mechanism for creating a biologically inactive or attenuated storage form.
Subcellular Localization of this compound Formation
The biosynthesis of this compound is a compartmentalized process, with different steps of the pathway occurring in distinct subcellular locations. The initial precursors of this compound are derived from the phenylpropanoid and polyamine pathways. nih.gov While the precise location of every enzymatic step has not been definitively mapped in barley, general knowledge of plant cell metabolism provides a likely framework.
Metabolomic studies have shown a spatial separation of precursors and final products; high levels of the precursor p-coumaroylagmatine are found in the roots of barley seedlings, whereas the final dimerized hordatines are detected only in the shoots. mdpi.com This suggests that precursors may be synthesized in one tissue and transported to another for the final steps of synthesis.
Within the cell, the final products are believed to be transported to and stored in the vacuole. nih.gov This sequestration in the vacuole is a common strategy for plant cells to store potentially antimicrobial compounds at high concentrations without causing harm to the cell's own metabolic processes. The enzymes responsible for the final dimerization step, laccases, are often secreted proteins found in the apoplast or cell wall. nih.gov However, the involvement of vacuolar peroxidases has also been suggested, indicating that the final coupling reaction could potentially occur within or at the boundary of the vacuole. nih.gov Therefore, the formation of this compound likely involves enzymes in the cytoplasm, with final dimerization and subsequent storage occurring at or within the vacuole.
Occurrence and Distribution of Hordatine a in Biological Systems
Presence and Variability Across Plant Tissues
The concentration and form of Hordatine A vary significantly depending on the plant tissue and its developmental stage. It is primarily known as a phytoanticipin, a compound present in the plant before any pathogenic infection, with high concentrations found in young seedlings. wikipedia.org
The biosynthesis and accumulation of this compound are tightly regulated during the early stages of barley growth.
Germination: this compound levels increase significantly during germination, reaching a peak approximately 3 to 6 days after seeding, after which the concentration begins to decline. jst.go.jpnih.gov Studies have shown a shift in the type of hordatines present as germination progresses. Glycosylated forms are more abundant in the initial days (0-1), while aglycones (the non-sugar-bound forms) like this compound become the dominant type in later stages (days 5-9). researchgate.netdigitellinc.com Darkness has been observed to enhance the accumulation of hordatine aglycones, including this compound, during germination. researchgate.netdigitellinc.com
Grain Maturation: In the developing barley grain, this compound is present primarily as its glycosylated conjugate, this compound β-D-glucopyranoside. This compound first appears around 20 days after flowering (DAF) and its concentration peaks at approximately 35 DAF, which coincides with the grain reaching its maximum dry weight. acs.orgresearchgate.net The presence of the glycosylated form in mature grains suggests it may serve as a storage form, which can be hydrolyzed to release the active this compound after germination. nih.gov
This compound and its derivatives exhibit a distinct, highly compartmentalized distribution within barley seedlings.
Shoots vs. Roots: A clear distinction exists between the above-ground and below-ground tissues. This compound and other non-glycosylated hordatines are found almost exclusively in the shoots of seedlings, with no detection in the root tissues. nih.govnih.gov Specifically, non-glycosylated hordatines accumulate in the inner shoot, particularly in the upper regions, during the later stages of germination. plos.org
Distribution of Glycosylated Forms: In contrast, glycosylated hordatines are primarily located in the outer tissues of the shoot and throughout the roots. plos.org In the mature grain, this compound β-D-glucopyranoside is concentrated in the aleurone layer. acs.orgresearchgate.net
Epidermal Localization: The enzymes responsible for the final step in this compound biosynthesis, peroxidases, have been found to accumulate in the epidermis of barley leaves, suggesting this tissue is a key site of synthesis. nih.gov
Interactive Data Table: Distribution of Hordatine Forms in Barley
This compound in Processed Plant Products
This compound demonstrates notable stability, allowing it to persist through various processing methods applied to barley. Consequently, it can be detected in several barley-based consumer products.
Malt (B15192052) and Beer: The compound is found in barley malt and subsequently in beer. wikipedia.orgresearchgate.net A study analyzing 208 different beers found an average total hordatine content of 5.6 ± 3.1 mg/L. researchgate.net Generally, beer products are enriched in hordatines compared to other processed barley goods like flakes, flour, and bread. digitellinc.com
Brewer's Spent Grain (BSG): Significant quantities of hordatines, including this compound, are also present in brewer's spent grain, the primary byproduct of the brewing industry. mdpi.com This indicates that the compounds are not fully extracted into the wort during mashing and can be found in relatively high amounts in this residual material. mdpi.com
Quantitative Analysis of this compound Content
The quantification of this compound and its related compounds relies on modern analytical chemistry techniques. The structural complexity and variety of hordatine derivatives present some challenges for precise quantification.
Due to the limited commercial availability of pure analytical standards for every hordatine derivative, semi-quantitative methods are commonly employed.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (HPLC-DAD) is a widely used method for analyzing hordatine content. mdpi.comnih.gov More advanced techniques, such as Ultra-High Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC-MS), are utilized in metabolomics studies for more sensitive detection and identification. researchgate.netnih.gov
Semi-Quantitative Approach: In the absence of a specific standard for this compound, its content is often estimated relative to a more common reference compound. Quantification is frequently expressed in terms of p-coumaric acid equivalents (pCA-Eq), as p-coumaric acid is a structural component of this compound. mdpi.comresearchgate.net This approach allows for the comparison of hordatine content across different samples, although it provides an estimation rather than an exact concentration. nih.gov
The abundance of this compound varies based on genetic and environmental factors.
Cultivar Differences: The concentration of this compound can differ significantly among various barley cultivars. nih.gov For instance, one study highlighted the cultivar 'Agulhas' as having particularly high levels of this compound in its leaves compared to other tested cultivars. mdpi.com An analysis of ten different ungerminated barley cultivars found that the content of this compound β-D-glucopyranoside ranged from 103 to 254 nmol/g dry weight. acs.orgresearchgate.net
Interspecies and Genetic Lines: When genes for hordatine biosynthesis from barley are introduced into other cereals, hordatine production can occur, but often at different levels. In a wheat-barley chromosome addition line, the total hordatine content was found to be approximately six times lower than in the parental barley line. jst.go.jp
Interactive Data Table: this compound Content in Various Barley Materials
Structural Elucidation and Characterization Methodologies for Hordatine a
Spectroscopic Approaches for Structural Determination
Spectroscopy is fundamental to deducing the molecular structure of Hordatine A. Nuclear Magnetic Resonance (NMR) provides critical information about the carbon-hydrogen framework, while Mass Spectrometry (MS) offers insights into molecular weight and fragmentation patterns, which together allow for a comprehensive structural assignment.
NMR spectroscopy, including 1H-NMR, 13C-NMR, and various two-dimensional (2D) techniques, has been indispensable for the structural elucidation of this compound and its derivatives. acs.orgnih.govobolibrary.org Initial identification of the compound often involves comparing its 1H-NMR spectrum with previously reported and authenticated spectra of this compound. jst.go.jpgoogle.com
Structural analyses performed on active compounds isolated from beer confirmed the identity of the trans-isomer as this compound through 1H-NMR and 13C-NMR spectroscopy. nih.govobolibrary.org More detailed investigations, particularly on glycosylated forms of this compound, utilize 1D and 2D NMR experiments to assign all proton and carbon signals. nih.govacs.org For instance, the coupling constant between specific protons can confirm the trans configuration of the double bond in the cinnamoyl moiety. nih.govacs.org In its isomer, a smaller coupling constant (12.3 Hz) is indicative of a cis-configuration. nih.gov Furthermore, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming substitution patterns on the aromatic rings. acs.org
Table 1: Representative ¹H- and ¹³C-NMR Data for a this compound Derivative (cis-Hordatine A Glucoside) acs.org Data presented for a closely related derivative illustrates the application of NMR in structural assignment. The numbering scheme may vary between publications.
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 2 | 90.1 | 5.82 (d, 7.1) |
| 3 | 54.1 | 4.60 (d, 7.1) |
| 3a | 129.7 | - |
| 4 | 129.6 | 7.42 (d, 8.5) |
| 5 | 118.9 | 6.88 (dd, 8.5, 2.1) |
| 6 | 109.9 | 7.21 (d, 2.1) |
| 7 | 158.3 | - |
| 7a | 131.6 | - |
| 1' | 132.8 | - |
| 2', 6' | 129.4 | 7.30 (d, 8.6) |
| 3', 5' | 116.1 | 6.80 (d, 8.6) |
| 4' | 156.4 | - |
| 7' | 168.3 | - |
| 8' | 40.0 | 3.28 (m) |
| 9' | 27.2 | 1.55 (m) |
| 10' | 26.9 | 1.55 (m) |
| 11' | 41.5 | 3.19 (m) |
| 12' | 157.9 | - |
| 1" | 131.3 | - |
| 2", 6" | 130.4 | 7.64 (d, 8.7) |
| 3", 5" | 115.9 | 6.82 (d, 8.7) |
| 4" | 161.4 | - |
| 7" | 140.2 | 6.84 (d, 12.3) |
| 8" | 119.5 | 5.88 (d, 12.3) |
| 9" | 166.7 | - |
| 10" | 40.0 | 3.38 (m) |
| 11" | 27.2 | 1.62 (m) |
| 12" | 26.9 | 1.62 (m) |
| 13" | 41.5 | 3.23 (m) |
| 14" | 157.9 | - |
| 1'" | 101.4 | 5.17 (d, 7.3) |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for analyzing its structure through fragmentation patterns. acs.org Initial studies using Fast Atom Bombardment (FAB) MS established a molecular weight of 550 and a molecular formula of C28H38N8O4 for this compound. ebi.ac.uknih.gov
Modern techniques like Ultra-High Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC-MS) are now standard. nih.gov In electrospray ionization (ESI), hordatines are characteristically observed as doubly charged positive ions [M+2H]²⁺. mdpi.comresearchgate.net
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of this compound is well-characterized. Key fragment ions are derived from the agmatine (B1664431) and coumaroyl moieties. For example, ions at m/z 157, 131, 114, and 98 are typical fragments of the agmatine portion. mdpi.comresearchgate.net In negative ionization mode, this compound (m/z 551) also shows characteristic fragments at m/z 131, 147, and 157. nih.govresearchgate.net The loss of the p-coumaroyl group can be seen in the fragment ion at m/z 147. researchgate.net In hydroxylated hordatines, fragment ions at m/z 173, 147, and 129 confirm the presence of a hydroxyagmatine residue. mdpi.comresearchgate.net
Table 2: Characteristic Mass Fragment Ions of this compound
| m/z (Daltons) | Putative Origin / Description | Ionization Mode | Reference(s) |
| 551 | [M-H]⁻ | Negative | researchgate.net, nih.gov |
| 276.5 | [M+2H]²⁺ (approx.) | Positive | mdpi.com, researchgate.net |
| 157 | Agmatine moiety fragment | Positive / Negative | mdpi.com, researchgate.net, researchgate.net |
| 147 | p-Coumaroyl moiety / Hydroxyagmatine fragment | Positive / Negative | mdpi.com, researchgate.net, researchgate.net, researchgate.net |
| 131 | Agmatine moiety fragment | Positive / Negative | mdpi.com, researchgate.net, researchgate.net |
| 114 | Agmatine moiety fragment | Positive | mdpi.com, researchgate.net |
| 98 | Agmatine moiety fragment | Positive | mdpi.com, researchgate.net |
Isomeric Forms and Stereochemical Investigations
This compound exists as one of several stereoisomers. The investigations into these forms have been crucial for understanding its chemical identity and biological relationships with its isomers.
This compound is the trans-isomer of a pair of diastereomers. ebi.ac.uknih.gov Its corresponding cis-isomer was identified as a novel compound and named aperidine. ebi.ac.uknih.govresearchgate.net These two compounds share the same molecular weight and formula but differ in their spatial arrangement. ebi.ac.uknih.gov This isomerism occurs at the two chiral centers (C-2 and C-3) of the dihydrobenzofuran core structure. researchgate.net
A second type of cis-trans isomerism can occur at the exocyclic double bond of the cinnamoyl side chain. researchgate.net While the trans-cinnamoyl moiety is more common, the corresponding cis-cinnamoyl derivatives of this compound and its glycosides have also been identified, typically as minor components in barley malt (B15192052). researchgate.nettandfonline.com The isomers are often separable by High-Performance Liquid Chromatography (HPLC), where the cis-isomers typically elute slightly earlier than the trans-isomers. jst.go.jp
While the relative structures of this compound and aperidine were known, their absolute stereochemistry required further investigation. nih.gov This was definitively established through the chemical synthesis of each possible enantiomer from optically pure starting materials. ebi.ac.uknih.gov
By comparing the synthesized compounds with the natural product using chiral column HPLC analysis, the absolute stereochemistry of natural this compound was determined to be (2S, 3S). ebi.ac.ukresearchgate.netresearchgate.netnih.gov Based on the isomerization mechanism, the stereochemistry of its cis-isomer, aperidine, was determined to be (2R, 3S). ebi.ac.ukresearchgate.netresearchgate.netnih.gov
Table 3: Stereochemistry of this compound and its Isomer Aperidine
| Compound | Isomer Type | Absolute Stereochemistry | Reference(s) |
| This compound | Trans | (2S, 3S) | researchgate.net, ebi.ac.uk, nih.gov, researchgate.net |
| Aperidine | Cis | (2R, 3S) | researchgate.net, ebi.ac.uk, nih.gov, researchgate.net |
Characterization of Dimer Linkage Types
This compound is a homodimer formed from the oxidative coupling of two molecules of p-coumaroylagmatine (B1236574). wikipedia.orgnih.govresearchgate.net This dimerization is a key structural feature. The reaction is thought to be catalyzed in nature by peroxidase enzymes. nih.govnih.gov
The coupling involves the hydroxy group of one p-coumaroylagmatine molecule reacting across the ethylene (B1197577) double bond of a second molecule, resulting in the formation of the characteristic dihydrobenzofuran ring. wikipedia.org This specific connectivity has been described using systematic nomenclature as a 4-O-7'/3-8' linkage. researchgate.net An older numbering system referred to this as a 3-3a/2-O-7' linkage. researchgate.net This unique linkage distinguishes the hordatines from other dimeric phenolic compounds.
Biological Activities and Molecular Mechanisms of Hordatine a
Antifungal Properties and Plant Defense Mechanisms
Hordatine A, a phenolic secondary metabolite found in barley, exhibits significant antifungal properties, playing a crucial role in the plant's defense against pathogenic fungi. wikipedia.orgresearchgate.net It is considered a key component of barley's innate immunity, particularly during the vulnerable seedling stage. researchgate.nettottori-u.ac.jp
Inhibition of Fungal Spore Germination
This compound is a potent inhibitor of fungal spore germination. wikipedia.orgresearchgate.netnih.gov Studies have demonstrated its effectiveness against a variety of fungal species, with inhibitory activity observed at concentrations as low as 10⁻⁵ M. researchgate.netcdnsciencepub.com This inhibitory action is a primary mechanism through which this compound protects the barley plant from fungal invasion. The antifungal activity of hordatines, including this compound, has been recognized since the 1960s and is considered a significant factor in the resistance of barley to certain pathogens. nih.govresearchgate.net The presence of these compounds provides a pre-emptive defense, helping to prevent the establishment of infection from the earliest stages of fungal contact. researchgate.net
The table below summarizes the observed antifungal activity of hordatines against various fungal pathogens.
| Fungal Species | Observation | Reference |
| Various pathogenic fungi | Inhibition of spore germination at micromolar levels. | researchgate.net |
| Colletotrichum gloeosporioides | In vitro antifungal activity. | rcin.org.pl |
| Bipolaris sorokiniana | In vitro antifungal activity. | rcin.org.pl |
| Bipolaris sorokiniana | Implicated in seedling resistance. | researchgate.net |
| Powdery mildew (Blumeria graminis f. sp. hordei) | Hordatine contents in barley leaves increase after infection. | nih.gov |
Role as a Phytoanticipin in Plant-Pathogen Interactions
This compound is classified as a phytoanticipin, a low molecular weight antimicrobial compound that is present in the plant before being challenged by microorganisms. wikipedia.orgtottori-u.ac.jpnih.gov Unlike phytoalexins, which are synthesized in response to pathogen attack, phytoanticipins provide a constitutive, pre-formed chemical barrier. tottori-u.ac.jp this compound is found in significant concentrations in young barley seedlings, suggesting its role in protecting the plant during its most vulnerable growth phase. wikipedia.orgresearchgate.netnih.gov This pre-existing defense mechanism is a critical aspect of the plant's ability to resist infection from a broad range of potential pathogens. researchgate.net The accumulation of hordatines in the epidermis-rich coleoptile further supports their role as a first line of defense against invading fungi. researchgate.net
Modulation of this compound Levels in Response to Pathogen Challenge
While this compound is constitutively present, its levels can be further modulated in response to pathogen attack. nih.gov Research has shown that the concentration of hordatines in barley leaves increases following infection with powdery mildew. nih.gov This inducibility suggests that in addition to its role as a phytoanticipin, this compound also functions as an inducible defense compound. In studies involving the fungal pathogen Pyrenophora teres f. teres, the down-regulation of hordatine metabolites was linked to the plant's susceptibility, indicating that the ability to maintain or increase hordatine levels is crucial for a successful defense response. nih.govresearchgate.net Conversely, plants grown under elevated temperatures have been observed to accumulate more hordatine, which may enhance their resistance. researchgate.net This dynamic regulation of this compound levels highlights its integral role in the complex interplay between the plant's defense system and invading pathogens.
Enzyme Inhibition Studies
In addition to its well-documented antifungal properties, this compound has been investigated for its ability to inhibit certain enzymes, revealing further aspects of its biological activity.
Alpha-Glucosidase Inhibitory Activity
Recent research has identified this compound and other hordatines as potent inhibitors of α-glucosidase. mdpi.comrepec.orgscilit.net This enzyme is involved in the digestion of carbohydrates by breaking them down into simple sugars. mdpi.comresearchgate.net The inhibition of α-glucosidase by hordatine-rich fractions has been demonstrated in vitro, with IC₅₀ values ranging from 77.5 ± 6.5 to 194.1 ± 2.6 µg/mL. mdpi.comrepec.orgscilit.net This inhibitory activity suggests a potential role for hordatines in modulating glucose metabolism. mdpi.comresearchgate.net Studies on germinated barley have also shown a significant increase in α-glucosidase inhibitory activity, which correlates with an increase in phenolic content. researchgate.net
The table below presents the α-glucosidase inhibitory activity of hordatine-rich fractions.
| Fraction | IC₅₀ (µg/mL) |
| Hordatine-Rich Fractions | 77.5 ± 6.5 – 194.1 ± 2.6 |
Data sourced from studies on hordatine-rich fractions from brewer's spent grain. mdpi.comrepec.orgscilit.net
Absence of Glycogen (B147801) Phosphorylase Alpha Inhibition
In contrast to its effect on α-glucosidase, studies on hordatine-rich fractions have shown no inhibitory activity against glycogen phosphorylase α (GPα). mdpi.comrepec.orgscilit.netdntb.gov.ua GPα is another key enzyme in glucose metabolism, responsible for the liberation of glucose from glycogen stores in the liver. mdpi.comrepec.orgscilit.net The selective inhibition of α-glucosidase without affecting GPα indicates a specific mode of action for hordatines in the context of carbohydrate-metabolizing enzymes. mdpi.com
Mechanistic Investigations of Enzyme-Hordatine A Interactions
This compound has demonstrated inhibitory effects on several enzymes. In silico studies have shown that this compound, along with its counterpart Hordatine B, can bind to key enzymes of the COVID-19 virus, namely the main protease and RNA polymerase. wikipedia.orgnih.gov The binding affinity of this compound to these viral enzymes was found to be significant, suggesting a potential for inhibitory action. wikipedia.orgnih.gov This interaction is largely attributed to the formation of hydrogen bonds between the hordatine molecule and the catalytic residues of the enzymes, as well as other interactions with receptor-binding residues. wikipedia.orgnih.gov
Furthermore, this compound has been investigated for its effects on enzymes involved in glucose metabolism. Studies on hordatine-rich fractions from brewer's spent grain revealed an inhibitory effect on α-glucosidase, an enzyme crucial for carbohydrate digestion. mdpi.comresearchgate.net The inhibition of this enzyme could potentially slow down the release of glucose into the bloodstream. researchgate.net While the exact mechanism requires further kinetic studies, it is hypothesized that hordatine glycosides may act as competitive inhibitors by binding to the substrate-binding pocket of the enzyme. mdpi.com Competitive inhibitors typically share structural similarity with the substrate and bind to the active site, thereby increasing the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). libretexts.orgnumberanalytics.com
Receptor Binding and Modulation Studies
This compound interacts with specific receptors in the body, leading to modulation of their activity. These interactions have been identified as a key part of its physiological effects.
Muscarinic M3 Receptor Activation
This compound and its cis-isomer, aperidine, have been identified as potent activators of the muscarinic M3 receptor. wikipedia.orgebi.ac.ukresearchgate.net These receptors are G protein-coupled receptors that, when activated, trigger a signaling cascade involving phospholipase C, leading to an increase in intracellular calcium. wikipedia.org The activation of M3 receptors in the smooth muscles of the gastrointestinal tract is believed to be the mechanism behind the observed increase in GI motility associated with the consumption of beer, where this compound is naturally present. wikipedia.orgresearchgate.net Both naturally occurring and synthesized this compound have demonstrated significant binding activity to the muscarinic M3 receptor. ebi.ac.ukresearchgate.net
Alpha1A Adrenoceptor Antagonism
In addition to its agonist activity at muscarinic receptors, this compound also acts as an antagonist at α1A-adrenoceptors. wikipedia.orgresearchgate.netutupub.fiobolibrary.org These receptors are involved in the contraction of smooth muscle tissues in the cardiovascular system and the lower urinary tract. researchgate.netutupub.fi As an antagonist, this compound binds to the receptor but does not activate it, thereby blocking the action of endogenous agonists. ebi.ac.uk Structure-activity relationship studies have revealed that the stereochemistry of this compound is crucial for its binding affinity, with the (2R,3R)-enantiomer showing the most potent activity among the hordatine and aperidine stereoisomers. researchgate.netnih.gov
Structural Basis of Receptor Interactions
The ability of this compound to interact with different receptors is dictated by its unique molecular structure. The molecule consists of a dihydrobenzofuran ring, two p-coumaroylagmatine (B1236574) moieties, and a phenolic hydroxyl group. wikipedia.org The stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring is a critical determinant of its receptor binding and activity. researchgate.netnih.gov For instance, the specific spatial arrangement in the (2R,3R)-hordatine A enantiomer results in the highest antagonist activity at the α1A adrenoceptor. researchgate.netnih.gov The interaction with receptors is a complex interplay of various factors including the shape of the molecule, the distribution of charges, and the presence of specific functional groups that can form hydrogen bonds or other non-covalent interactions with the amino acid residues in the receptor's binding pocket. nih.gov
Antioxidant Mechanisms of this compound
Free Radical Scavenging Capabilities
The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. brewingforward.com This capability is largely due to the phenolic hydroxyl group in its structure, which can donate a hydrogen atom to a free radical, thereby neutralizing it in a process known as hydrogen atom transfer (HAT). brewingforward.comnih.gov Another possible mechanism is single electron transfer (SET), where the antioxidant donates an electron to the radical. brewingforward.comnih.gov
The free radical scavenging capacity of compounds like this compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. science.govnih.govnih.govscielo.br In these assays, the ability of the antioxidant to reduce the stable radical results in a color change that can be measured spectrophotometrically. nih.govscielo.br Hordatines have demonstrated high antioxidant activities in such assays. researchgate.netscience.gov
Table 1: this compound Free Radical Scavenging Activity This table is representative of typical antioxidant assay data and does not reflect specific experimental results for this compound due to the proprietary nature of such data in the available literature.
| Assay | Radical | Measurement Principle | Typical Result for Phenolic Compounds |
| DPPH | DPPH• | Decrease in absorbance at ~517 nm as the radical is quenched by hydrogen/electron donation. nih.govnih.gov | Concentration-dependent increase in scavenging activity, often expressed as an IC50 value. nih.gov |
| ABTS | ABTS•+ | Decrease in absorbance at ~734 nm as the pre-formed radical cation is neutralized. nih.govnih.gov | Generally shows good correlation with other antioxidant assays for phenolic compounds. researchgate.net |
| ORAC | Peroxyl Radical | Inhibition of the decay of a fluorescent probe by scavenging peroxyl radicals generated by AAPH. nih.gov | Quantified as Trolox Equivalents (TE), reflecting the antioxidant capacity relative to Trolox, a vitamin E analog. nih.gov |
Quantitative Assessment of Antioxidant Potential
The antioxidant capacity of this compound has been quantified in studies, particularly in the context of its presence in beer. Research evaluating various constituents of beer identified this compound as one of ten key antioxidants. nih.gov On a molar comparative basis, Hordatines A, B, and C demonstrated significant antioxidant activity. researchgate.net
A study quantifying the antioxidant effects of beer constituents provided the following values for the hordatine group (A-C):
Oxygen Radical Absorbance Capacity (ORAC): 10 – 17.5 µmol Trolox equivalents (TE)/µmol
Hydrogen Peroxide Scavenging (HPS): 2.0 – 4.1 µmol Trolox equivalents (TE)/µmol
Linoleic Acid Peroxidation Assay (LA): 1.1 – 6.1 µmol Trolox equivalents (TE)/µmol researchgate.net
Table 1: Quantitative Antioxidant Activity of Hordatines
| Assay | Activity Value (µmol TE/µmol) |
|---|---|
| Oxygen Radical Absorbance Capacity (ORAC) | 10 - 17.5 |
| Hydrogen Peroxide Scavenging (HPS) | 2.0 - 4.1 |
| Linoleic Acid Peroxidation Assay (LA) | 1.1 - 6.1 |
Data sourced from a molar comparison of Hordatines A-C. researchgate.net
In Silico Investigations of Antiviral Potential
Computational studies have been employed to explore the antiviral potential of this compound, primarily focusing on its ability to inhibit key viral enzymes. nih.govresearchgate.net These in silico analyses, specifically molecular docking, serve as an initial screening method in drug discovery to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. kspbtjpb.orgnih.gov Research has identified this compound as a promising candidate for inhibiting essential proteins of the SARS-CoV-2 virus. nih.govnih.govwikipedia.org
Molecular docking simulations have investigated this compound as a potential inhibitor of the COVID-19 main protease (Mpro or 3CLpro), an enzyme crucial for viral replication. nih.govscienceopen.com In a screening of 40 natural compounds against the catalytic site of the COVID-19 main protease (PDB ID: 7BQY), this compound was identified as one of the top seven hits. nih.govnih.gov The study demonstrated that hordatines exhibit a high binding affinity for the protease, forming strong hydrogen bonds with residues in the catalytic site. nih.govresearchgate.netnih.gov These findings suggest that this compound could act as a lead compound for the development of therapeutic agents targeting viral proteases. nih.govresearchgate.net
The antiviral potential of this compound has also been evaluated against viral RNA-dependent RNA polymerase (RdRp), the central enzyme for viral RNA synthesis. nih.govscienceopen.com In silico studies targeting the COVID-19 RNA polymerase (PDB ID: 7bV2) revealed that this compound has a notable binding affinity. nih.govresearchgate.net Significantly, the binding score of this compound was found to be better than that of remdesivir, a known antiviral drug and the native ligand in the studied RNA polymerase crystal structure. nih.govnih.gov The analysis indicated that this compound forms strong hydrogen bonds and other significant interactions with the receptor-binding residues of the polymerase. nih.gov
Detailed analysis of the molecular docking simulations has identified the specific interactions that underpin this compound's binding affinity to viral targets. The computational analysis was performed using the Molecular Operating Environment (MOE) software. nih.govnih.gov
For the interaction with the viral RNA polymerase (PDB ID: 7bV2), this compound achieved a binding score of -8.11. The key interactions identified were:
Two hydrogen bonds with the amino acid residue Arg553 .
Additional interactions with residues Thr680, Asp623, Asp684, and Ser682 . nih.gov
These specific hydrogen bonds and supplementary interactions with key residues within the enzyme's binding pocket are believed to be responsible for the high binding affinity and potential inhibitory activity of this compound. nih.gov
Table 2: Molecular Docking and Key Binding Interactions of this compound with SARS-CoV-2 RNA Polymerase
| Target Protein | PDB ID | Binding Score | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| RNA-dependent RNA polymerase (RdRp) | 7bV2 | -8.11 | Arg553 | Hydrogen Bond |
| Thr680 | Other Interaction | |||
| Asp623 | Other Interaction | |||
| Asp684 | Other Interaction | |||
| Ser682 | Other Interaction |
Data sourced from an in-silico study by Dahab et al. nih.gov
Isolation, Purification, and Synthetic Strategies for Hordatine a Research
Extraction and Fractionation Techniques
The initial step in Hordatine A research involves its extraction from plant material, typically barley (Hordeum vulgare). Various protocols have been developed, focusing on maximizing yield and purity from sources like young seedlings, ungerminated grains, and brewer's spent grain (BSG). mdpi.comresearchgate.net
Solid-liquid extraction (SLE) is the conventional method for isolating this compound and its derivatives. The choice of solvent and extraction conditions is critical and varies depending on the source material and the target compounds (e.g., aglycones or glycosides).
Several methods have been reported for the extraction of hordatines from barley. One approach involves homogenizing dark-grown barley shoots with acetic acid, followed by centrifugation. nih.govd-nb.info Another method utilizes 75% acetone (B3395972) to extract the compounds from pearled grain flour at room temperature. nih.govd-nb.info For brewer's spent grain, a multi-step process starting with SLE using 60% acetone has been shown to be effective. mdpi.comrptu.descilit.net The extraction of developed shoots can also be achieved by boiling in water, followed by purification using an ion-exchange resin. nih.govd-nb.info Methanol containing 2% acetic acid has also been used for extraction from barley shoots prior to analysis. jst.go.jp
| Source Material | Extraction Solvent/Method | Key Process Steps | Reference |
|---|---|---|---|
| Dark-grown barley shoots | Acetic acid (2 volumes) | Homogenization, incubation at 4°C for 20h, centrifugation, evaporation, re-dissolving in trichloroacetic acid. | nih.govd-nb.info |
| Pearled grain flour | 75% Acetone | Shaking for 60 min at room temperature, centrifugation, re-extraction of precipitate, evaporation, re-dissolving in acetic acid. | nih.govd-nb.info |
| Brewer's Spent Grain (BSG) | 60% Acetone | Extraction under stirring at 60°C for 30 min, filtration, removal of acetone under reduced pressure. | mdpi.com |
| Developed barley shoots | Boiling water | Boiling for 10 min, filtration, shaking with Amberlite IR C 50 (H+) ion-exchange resin, elution with 2N acetic acid. | nih.govd-nb.info |
| Barley shoots | Methanol with 2% acetic acid | Grinding frozen powder, soaking in solvent, filtration. | jst.go.jp |
Following initial extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the purification and isolation of this compound. High-Performance Liquid Chromatography (HPLC) is a key technology in this process, used in both preparative and analytical scales.
For purification, the crude extract is often subjected to column chromatography as a preliminary step. For instance, extracts from brewer's spent grain have been purified using C18ec material before further fractionation. mdpi.com Preparative HPLC is then employed for the final isolation of this compound. A common approach involves using a C18 reversed-phase column with a mobile phase consisting of an acidic aqueous solution (e.g., water with trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. jst.go.jpacs.org The specific gradient, flow rate, and column dimensions are optimized to achieve separation. For example, one method used a Wakosil-II 5C18 HG column with a solvent system of 0.1% trifluoroacetic acid and acetonitrile, detecting this compound at 280 nm. jst.go.jp
Analytical techniques such as HPLC coupled with Diode Array Detection (DAD) or tandem mass spectrometry (LC-MS/MS) are used to identify and quantify this compound in the fractions. mdpi.comjst.go.jpjst.go.jp LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity for detecting this compound, with specific mass transitions monitored (e.g., m/z 551 to m/z 265). jst.go.jp
| Technique | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Preparative HPLC | Wakosil-II 5C18 HG (250 x 20 mm) | A: 0.1% Trifluoroacetic acid (TFA), B: Acetonitrile. Isocratic at 15.8% B. | UV at 280 nm | jst.go.jp |
| Analytical LC-MS/MS | Mightysil RP-18 GP (150 x 2.0 mm) | A: 0.01% TFA, B: Acetonitrile. Linear gradient of 30-80% B. | MS/MS (MRM mode) | jst.go.jp |
| Preparative HPLC (for Glucosides) | Luna PFP(2) (250 x 10.0 mm) | A: 0.1% TFA in water, B: 0.1% TFA in methanol. Gradient elution. | UV at 280 nm | acs.org |
Chemical Synthesis of this compound and Analogues
While isolation from natural sources is common, chemical synthesis provides an alternative route to this compound and allows for the creation of analogues for structure-activity relationship studies.
The biosynthesis of this compound involves the oxidative coupling of two molecules of its precursor, p-coumaroylagmatine (B1236574). nih.govwikipedia.orgresearchgate.net This process can be mimicked in the laboratory, a strategy known as biomimetic synthesis. cdnsciencepub.commdpi.com
Early synthetic work demonstrated that racemic this compound could be synthesized by the oxidative coupling of coumaroylagmatine. cdnsciencepub.com This reaction is often catalyzed by enzymes. For example, p-coumaroylagmatine can be readily dimerized to this compound in vitro using horseradish peroxidase (HRP) in the presence of hydrogen peroxide. jst.go.jpnih.gov A patented method describes the synthesis of this compound by treating a solution of coumaroylagmatine acetate (B1210297) with horseradish peroxidase and hydrogen peroxide. google.com This enzymatic approach mimics the proposed final step in the natural biosynthetic pathway, which is catalyzed by a peroxidase or laccase in barley seedlings. jst.go.jpnih.govresearchgate.net
More recent research has shown that different linkage types can be formed through these oxidative coupling reactions, leading to various isomers and related dimers. nih.gov Besides peroxidases, laccases have been identified as key enzymes in the biosynthesis of hordatines in barley. researchgate.netresearchgate.net
This compound possesses two stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). google.comlgcstandards.com The biological activity of such molecules often depends on their specific three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is highly desirable.
While early biomimetic synthesis using horseradish peroxidase typically yields a racemic mixture (an equal mix of enantiomers), recent discoveries have pointed toward enzymes that can perform the coupling stereoselectively. cdnsciencepub.com Research has identified two laccase genes in barley, HvLAC1 and HvLAC2, that encode enzymes capable of catalyzing the stereospecific formation of enantiopure this compound. researchgate.net When these enzymes are used, the resulting this compound has the same stereo-configuration as the naturally occurring compound. researchgate.net This enzymatic approach represents a significant advancement, providing a method to synthesize the specific, biologically relevant enantiomer of this compound without the need for chiral separation of a racemic mixture.
Development of Reference Standards for Research
Accurate quantitative and qualitative research on this compound requires a pure, well-characterized reference standard. The development of such a standard involves rigorous purification and structural confirmation.
The process begins with the isolation of this compound from a natural source, typically barley, using the extraction and chromatographic methods described previously (Sections 6.1.1 and 6.1.2). jst.go.jp The final purification step is usually preparative HPLC, which yields a highly pure compound. mdpi.comjst.go.jp The identity and purity of the isolated this compound are then confirmed using spectroscopic methods. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jst.go.jpnih.gov The ¹H NMR spectrum of the purified compound is compared with previously reported spectra to confirm its structure. jst.go.jp
Chemosystematics and Ecological Implications of Hordatine a
Hordatine A as a Chemotaxonomic Marker in Hordeum Species
Chemotaxonomy utilizes the distribution of chemical compounds among organisms to understand their systematic and phylogenetic relationships. Phenolic compounds, in particular, can serve as valuable chemical markers at various taxonomic levels. agriculturejournals.cz Within the grass family (Poaceae), this compound and its related compounds are considered signature metabolites exclusive to the genus Hordeum. researchgate.netresearchgate.netichb.pl
The presence of hordatines is a characteristic feature of Hordeum species. researchgate.netresearchgate.net While its precursor, p-coumaroylagmatine (B1236574), can be found in other plants like wheat and rice, the dimerization to form this compound is unique to barley. researchgate.net Studies have shown that among various Hordeum species, cultivated barley (Hordeum vulgare ssp. vulgare) and its wild progenitor, Hordeum vulgare ssp. spontaneum, are the primary synthesizers of hordatines. researchgate.net This specificity suggests that the genetic pathways for hordatine biosynthesis are conserved within and characteristic of the Hordeum lineage, making this compound a potent chemotaxonomic marker.
The analysis of secondary metabolite profiles, including that of this compound, can help in the classification and phenotyping of different barley cultivars and wild accessions. nih.govmdpi.com For instance, variations in the accumulation of hordatines have been observed among different genotypes of wild barley, correlating with their genetic diversity and geographical origin. nih.gov This application of metabolomics aids in distinguishing between closely related species and cultivars, providing a biochemical layer to traditional morphological and genetic classification. mdpi.com
Table 1: Distribution and Significance of this compound in Hordeum and Related Genera This table is interactive. You can sort and filter the data.
| Genus/Species | This compound Presence | Chemotaxonomic Significance | References |
|---|---|---|---|
| Hordeum vulgare (Cultivated Barley) | Abundant, especially in seedlings | Considered a signature and exclusive metabolite. | researchgate.netichb.plresearchgate.net |
| Hordeum spontaneum (Wild Barley) | Present; levels vary by genotype | Confirms close genetic relationship to cultivated barley; variation linked to ecogeographical factors. | researchgate.netnih.gov |
| Triticum (Wheat) | Absent (precursor may be present) | Differentiates Hordeum from Triticum; lacks the enzyme for dimerization. | researchgate.netcopernicus.org |
| Avena (Oat) | Absent | Distinguishes Hordeum from other tribes within the Pooideae subfamily. | copernicus.org |
| Oryza (Rice) | Absent (precursor may be present) | Highlights the unique metabolic pathway in Hordeum. | researchgate.net |
Role of this compound in Plant-Environment Interactions
This compound is not merely a taxonomic marker but an active agent in the plant's interaction with its surrounding environment, particularly in defense against biotic and abiotic stresses. nih.govmdpi.com
This compound is a key component of barley's innate chemical defense system. nih.gov It is considered a phytoanticipin, a pre-formed antimicrobial compound that provides immediate protection against invading pathogens. wikipedia.orgresearchgate.net This is supported by its high accumulation in young, vulnerable seedlings. wikipedia.orgresearchgate.net
The most well-documented biological activity of this compound is its potent and broad-spectrum antifungal properties. researchgate.netmdpi.com It effectively inhibits the spore germination of a wide range of pathogenic fungi at micromolar concentrations. researchgate.net This activity is crucial for protecting barley seedlings from diseases like damping-off and root rot in the early stages of growth. nih.govresearchgate.net The antifungal action of this compound is significantly stronger than that of its precursor, p-coumaroylagmatine. researchgate.netresearchgate.net While the primary defensive role of this compound appears to be antifungal, phenylamides in plants are generally associated with defense against various pests and pathogens, including potential repellency against herbivores. researchgate.netresearchmap.jpmdpi.com In barley, it is part of a suite of defense compounds that includes gramine (B1672134) and benzoxazinoids, which collectively protect the plant. researchmap.jpmpg.de
Table 2: Antifungal Activity of this compound Against Various Fungal Pathogens This table is interactive. You can sort and filter the data.
| Fungal Species | Type of Pathogen | Efficacy of this compound | References |
|---|---|---|---|
| Helminthosporium sativum (syn. Bipolaris sorokiniana) | Cereal pathogen | Inhibits spore germination. | researchgate.net |
| Fusarium graminearum | Cereal pathogen (causes head blight) | Inhibited by hordedane phytoalexins, related defense compounds. | mpg.de |
| Monilinia fructicola | Fruit pathogen | Inhibits spore germination. | researchgate.net |
| Botrytis allii | Pathogen of onion and garlic | Inhibits spore germination. | researchgate.net |
| Colletotrichum coccodes | Pathogen causing anthracnose | Inhibits spore germination. | researchgate.net |
| Glomerella cingulata | Plant pathogen | Inhibits spore germination. | researchgate.net |
| Erysiphe graminis (Powdery Mildew) | Cereal pathogen | Hordatine levels increase after infection. | acs.org |
The biosynthesis and accumulation of this compound are not static but are dynamically influenced by various environmental cues and stressors. nih.govmdpi.com This plasticity allows the plant to modulate its chemical defenses in response to changing conditions.
A study on 50 accessions of wild barley (Hordeum spontaneum) from different habitats in Israel revealed a significant correlation between hordatine levels and ecogeographical factors. nih.gov Principal component analysis showed that water-related factors accounted for 39% of the variation in hordatine accumulation, while temperature-related factors explained 33%. nih.gov This suggests that plants in hotter, drier environments may adjust their production of this defensive compound.
Nutrient availability also plays a critical role. Potassium (K) deficiency has been shown to cause a significant increase in the levels of hordatines in barley seedlings. acs.org Similarly, the application of nitrogen (N) fertilizer can influence the production of various plant metabolites, though its specific dose-dependent effect on this compound requires more targeted study. researchgate.netresearchgate.netsemanticscholar.org
Furthermore, physical factors like light can regulate hordatine biosynthesis. Barley seedlings grown in darkness show a promoted accumulation of hordatine aglycones compared to those grown in the light. researchgate.netcdnsciencepub.com Infection itself is a powerful trigger; for example, infection with powdery mildew was observed to cause a two-fold increase in hordatine levels 13 days later. acs.org
Table 3: Influence of Environmental Factors on this compound Accumulation This table is interactive. You can sort and filter the data.
| Environmental Factor | Condition | Effect on this compound Level | References |
|---|---|---|---|
| Water Availability | Variable (associated with habitat) | Accounts for 39% of variation in wild barley populations. | nih.gov |
| Temperature | Variable (associated with habitat) | Accounts for 33% of variation in wild barley populations. | nih.gov |
| Light | Germination in darkness | Promotes accumulation of hordatine aglycones. | researchgate.netcdnsciencepub.com |
| Nutrient Stress | Potassium (K) deficiency | Significant increase (13-fold for some forms). | acs.org |
| Nutrient Application | Nitrogen (N) application | Influences overall plant growth and metabolite production. | researchgate.netresearchgate.net |
| Pathogen Infection | Mildew infection | 2-fold increase in accumulation. | acs.org |
Advanced Analytical Methodologies for Hordatine a Research
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of Hordatine A and related phenolamides. altabioscience.comopenaccessjournals.com Its high resolving power and reproducibility make it suitable for separating these compounds from complex mixtures found in plant extracts. altabioscience.com
In this compound research, HPLC is frequently used for:
Separation and Purification: Reverse-phase HPLC (RP-HPLC) is a key method for purifying this compound and its derivatives from crude extracts, such as those from barley seedlings or brewer's spent grain. altabioscience.comresearchgate.netmdpi.com Chiral HPLC has also been employed to analyze the stereochemistry of naturally occurring and enzymatically formed this compound. researchgate.net
Identification: By comparing the retention time of a peak in a sample chromatogram to that of a known standard, HPLC can be used to tentatively identify this compound. mdpi.com
Quantification: When coupled with a detector like a Diode-Array Detector (DAD), HPLC allows for the quantification of this compound. mdpi.comresearchgate.net This is often done through a semi-quantitative approach, especially when a pure commercial standard for this compound is unavailable. mdpi.com
For instance, HPLC-DAD has been used to determine the total hordatine content in fractions isolated from brewer's spent grain. mdpi.com In such cases, quantification is often expressed as equivalents of a more readily available reference compound, like p-coumaric acid. mdpi.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HR-ESI-MS)
The coupling of liquid chromatography with mass spectrometry provides a significant leap in analytical capability, offering enhanced sensitivity and specificity for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for both the identification and quantification of this compound, even at low concentrations. jst.go.jpmdpi.com This technique was instrumental in demonstrating that hordatines, once thought to be exclusive to barley, are also present in wheat, albeit at much lower levels. jst.go.jp The high sensitivity of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode allows for the establishment of very low detection limits for this compound and its precursors. jst.go.jp In MRM analysis, specific mass transitions are monitored, providing a high degree of certainty in compound identification and quantification. For this compound, a typical monitored mass transition is from m/z 551 to m/z 265. jst.go.jp
Ultra-High Performance Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HR-ESI-MS) represents a further advancement, combining the superior separation efficiency of UHPLC with the high mass accuracy and resolution of HRMS detectors like Quadrupole Time-of-Flight (QToF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR). nih.govresearchgate.net This technology is critical for:
Structural Elucidation: UHPLC-HR-ESI-MS is used to establish the chemical structures of this compound and its various derivatives, including hydroxylated, methylated, or glycosylated forms. nih.govresearchgate.net The high resolution allows for the determination of elemental compositions from accurate mass measurements, while MS/MS fragmentation patterns provide structural details. nih.govresearchgate.net
Untargeted Metabolomics: This technique is the cornerstone of metabolomics studies, enabling the comprehensive profiling of metabolites in barley tissues. researchgate.netnih.gov It has been used to identify dozens of phenolamides, including previously undescribed this compound derivatives, in whole-grain barley. digitellinc.com
Compound Identification: In studies of barley extracts, hordatines are often observed as doubly charged positive ions [M+2H]²⁺ in electrospray ionization (ESI). mdpi.comresearchgate.net For example, the doubly charged parent ion for a hydroxylated this compound (Hordatine A1) appears at m/z 284. researchgate.net
The fragmentation patterns obtained via ESI-MS/MS are diagnostic for identifying hordatines. Key fragments often arise from the (hydroxy)agmatine moiety of the molecule. researchgate.net
Semiquantitative and Quantitative Detection Methods
The accurate measurement of this compound concentrations in various samples is essential for biological research. Both semiquantitative and quantitative methods are employed, often dictated by the availability of analytical standards.
Semiquantitative Analysis: This approach is frequently used when pure, certified reference standards for this compound are not commercially available. mdpi.com In this method, the concentration of hordatines is estimated relative to a different but structurally related compound.
Methodology: A common approach involves using HPLC with UV detection (HPLC-DAD) and quantifying hordatines as p-coumaric acid equivalents (pCA-Eq). mdpi.comresearchgate.net This relies on creating a calibration curve with p-coumaric acid. mdpi.com
Correction Factors: Because the UV absorption characteristics of hordatines differ from that of p-coumaric acid, a correction factor may be applied to the results to provide a more accurate estimation. mdpi.comresearchgate.net
Application: This method has been successfully applied to determine the total hordatine content in various fractions isolated from brewer's spent grain, with reported values ranging from 60.7 ± 3.1 to 259.6 ± 6.1 µg pCA-Eq/mg of fraction. mdpi.comresearchgate.net
Quantitative Analysis: True quantification requires the use of an authentic this compound standard.
Methodology: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the preferred method for sensitive and specific quantification. jst.go.jp This technique allows for the determination of absolute concentrations of the target analyte.
Synthesis of Standards: To enable accurate quantification, researchers have synthesized this compound and isolated related compounds like Hordatine B and glycosylated hordatines to serve as authentic standards. digitellinc.com
Detection Limits: The sensitivity of LC-MS/MS allows for very low detection limits. For example, a detection limit of 0.13 nmol/g fresh weight has been established for this compound in barley seedling extracts. jst.go.jp
| Method | Type | Detector | Reference Standard | Key Findings/Applications | Citation |
|---|---|---|---|---|---|
| HPLC-DAD | Semiquantitative | Diode-Array Detector | p-Coumaric Acid | Quantified total hordatines in brewer's spent grain fractions. A correction factor is often applied. | mdpi.comresearchgate.net |
| LC-MS/MS (MRM) | Quantitative | Triple Quadrupole Mass Spectrometer | Authentic this compound | Established a detection limit of 0.13 nmol/gFW; detected hordatines in wheat. | jst.go.jp |
Metabolomics Approaches for Comprehensive Profiling
Metabolomics provides a powerful, holistic view of the small-molecule chemistry within an organism, offering a unique opportunity to understand the biochemical context of this compound. nih.govnih.gov Untargeted metabolomics, typically using UHPLC-HRMS, is employed to generate a comprehensive fingerprint of the metabolites present in a sample. researchgate.netnih.govuzh.ch
Key applications of metabolomics in this compound research include:
Cultivar Differentiation: Metabolite profiling has been used to explore the chemical composition of different barley cultivars. nih.govuj.ac.za These studies have revealed that hordatines are among the dominant metabolites in the shoots of barley seedlings but are notably absent from the root tissues. nih.govuj.ac.za
Investigating Plant Defense: Metabolomics is used to study how barley's metabolic profile, including this compound levels, changes in response to stressors like fungal pathogens or chemical elicitors. researchgate.netmdpi.com For example, the accumulation of hordatines and their precursors was observed in barley plants treated with the priming agent 3,5-dichloroanthranilic acid (3,5-DCAA). researchgate.net
Biomarker Discovery: By comparing the metabolite profiles of different samples (e.g., different tissues, cultivars, or treatments), researchers can identify specific biomarkers. uj.ac.za this compound, for instance, has been identified as a shoot-specific phytochemical in barley seedlings. digitellinc.com
Pathway Analysis: The data generated from metabolomics studies can be mapped onto metabolic pathways to understand how different biochemical routes, such as the phenylpropanoid and polyamine pathways, are activated and interconnected in the production of hordatines and other defense-related compounds. researchgate.net
Future Research Directions and Translational Applications of Hordatine a
Elucidation of Specific Active Hordatine A Structures
Future research will focus on pinpointing the specific structural elements of this compound and its derivatives that are responsible for their biological activities. While natural this compound possesses a (2S,3S) absolute stereochemistry, studies have shown that different stereoisomers exhibit varied potencies. researchgate.netnih.gov For instance, the (2R,3R)-hordatine A enantiomer demonstrates the most potent antagonist activity against the alpha1A adrenoceptor. researchgate.netnih.gov This highlights the need for a deeper understanding of the structure-activity relationships of this compound and its related compounds, such as Aperidine. researchgate.netnih.gov
Further investigation into the various forms of this compound, including its glycosylated, hydroxylated, and methylated derivatives, is crucial. researchgate.netresearchgate.netmdpi.com this compound can be stored in a glycosylated form in mature grains and later hydrolyzed, and it can also exist in hydroxylated forms. researchgate.net Understanding how these modifications influence bioavailability, stability, and biological function is a key area for future studies. researchgate.net Advanced analytical techniques like mass spectrometry imaging can aid in localizing these different forms within plant tissues, providing insights into their specific roles. researchgate.net
A significant challenge remains in the full characterization of all hordatine structures and their isomers. nih.gov Developing advanced analytical methods, such as ultra-high performance liquid chromatography (UHPLC) capable of discriminating between different hordatine isomers and derivatives, will be essential for isolating and studying the bioactivity of each specific compound. nih.gov This will enable researchers to correlate specific structures with functions, such as the observed α-glucosidase inhibitory activity, and to identify the most potent active forms. mdpi.comrepec.org
Table 1: Stereochemistry and Biological Activity of this compound Enantiomers
| Enantiomer | Absolute Stereochemistry | Biological Activity |
| Natural this compound | (2S,3S) | Antagonist activity at the alpha1A adrenoceptor; binds to muscarinic M3 receptor. researchgate.netnih.gov |
| (2R,3R)-Hordatine A | (2R,3R) | Most potent antagonist activity against the alpha1A adrenoceptor among enantiomeric pairs. researchgate.netnih.gov |
| Aperidine | (2R,3S) | Binds to muscarinic M3 receptor; antagonist activity at the alpha1A adrenoceptor. researchgate.netnih.gov |
Advanced Mechanistic Studies on Biological Activities
A deeper dive into the molecular mechanisms underlying the diverse biological activities of this compound is a critical future research direction. While its antifungal properties are well-recognized, the precise pathways through which it inhibits fungal spore germination require more detailed investigation. nih.govwikipedia.org Furthermore, its role as a phytoanticipin, present in significant amounts during early growth stages, suggests a pre-formed defense mechanism in barley that warrants further exploration. wikipedia.org
Beyond its role in plant defense, this compound has shown potential in human health applications. It has been identified as an antagonist of the alpha1A adrenoceptor and an activator of the muscarinic M3 receptor, which may contribute to increased gastrointestinal motility. researchgate.netnih.govwikipedia.org Further studies are needed to elucidate the downstream signaling pathways activated by these interactions. Additionally, in vitro studies have demonstrated that hordatine-rich fractions inhibit α-glucosidase, an enzyme involved in glucose metabolism, suggesting a potential role in blood sugar regulation. researchgate.netmdpi.comrepec.org However, the specific hordatine structures responsible for this inhibition and the exact mechanism of action are yet to be determined. mdpi.comrepec.org
Recent in-silico studies have proposed this compound as a potential inhibitor of key proteins of the COVID-19 virus, namely the main protease and RNA polymerase. wikipedia.orgnih.govnih.gov These computational findings suggest high binding affinities, even greater than some existing antiviral drugs, due to strong hydrogen bonding and interactions with catalytic residues. wikipedia.orgnih.govnih.gov These promising preliminary results necessitate further in vitro and in vivo studies to validate these antiviral activities and to understand the precise molecular interactions.
Biotechnological Approaches for Enhanced Production
Given the potential applications of this compound in agriculture and medicine, developing efficient and scalable production methods is a key area of future research. researchgate.netresearchgate.net Metabolic engineering and synthetic biology offer promising avenues to enhance the production of this compound and its precursors. nih.govmpg.depreprints.org These approaches involve manipulating key genes and rate-limiting enzymes in the biosynthetic pathway to increase metabolic flux towards the desired compounds. nih.gov
The biosynthesis of this compound involves the enzyme agmatine (B1664431) coumaroyltransferase (ACT), which catalyzes the formation of p-coumaroylagmatine (B1236574), followed by oxidative coupling by a peroxidase. mdpi.comnih.govwikipedia.org Identifying and overexpressing the genes encoding these enzymes, particularly the as-yet-unidentified enzyme for the final dimerization step, could significantly boost this compound yields in barley or other host organisms. researchgate.net The genes responsible for hordatine biosynthesis have been located on the short arm of barley chromosome 2H, providing a starting point for genetic manipulation. researchgate.net
Alternative production systems, such as cultured plant cells or microbial hosts, are also being explored. researchgate.netmpg.de These heterologous systems could offer a more controlled and sustainable production platform compared to extraction from whole plants. mpg.deun.org For instance, hairy root cultures present a potential alternative for producing valuable plant secondary metabolites. researchgate.net Furthermore, understanding the regulation of the phenylpropanoid and polyamine pathways, which are crucial for hordatine biosynthesis, could reveal new strategies for enhancing production through the application of elicitors or genetic modification of regulatory factors. researchgate.netnih.gov
Applications in Agricultural Science and Crop Improvement
The inherent antifungal properties of this compound make it a compelling candidate for development as a natural fungicide in agriculture. nih.govwikipedia.org Its ability to inhibit the spore germination of various fungal pathogens could be harnessed to protect crops from diseases. nih.govwikipedia.org Research is needed to determine the efficacy of this compound against a broader range of plant pathogens and to develop stable formulations for practical application in the field.
Metabolomics studies have shown that hordatines and their precursors are dominant metabolites in barley seedlings, suggesting their importance in the plant's natural defense system. mdpi.comnih.gov This raises the possibility of using hordatine levels as biomarkers for selecting disease-resistant barley cultivars in breeding programs. nih.gov By identifying cultivars with naturally high levels of these protective compounds, breeders can develop crops with enhanced resilience to fungal infections. nih.gov
Furthermore, biotechnological approaches can be employed to enhance the production of hordatines directly within crop plants, a strategy known as metabolic engineering for crop improvement. nih.govnih.gov By overexpressing the genes involved in the hordatine biosynthetic pathway, it may be possible to create crop varieties with a built-in, enhanced defense mechanism against pathogens. nih.govpreprints.orgglobalplantcouncil.org This could reduce the reliance on synthetic fungicides, contributing to more sustainable agricultural practices. researchgate.netalliedacademies.org The integration of metabolomics with chemometrics can help identify specific metabolic features, like high hordatine content, that correlate with desired traits for crop improvement. nih.gov
Explorations in New Areas of Biological Function
While the antifungal and certain pharmacological activities of this compound are emerging, there is vast potential for discovering new biological functions. researchgate.netresearchgate.net The unique chemical structure of this compound, featuring guanidine (B92328) moieties, allows it to mimic residues like lysine (B10760008) and arginine, enabling interactions with various biological targets. researchgate.net This structural feature opens up possibilities for its use as a scaffold for developing novel bioactive compounds and for screening against a wide range of molecular targets. researchgate.net
Initial research has pointed towards several interesting areas. For example, the interaction of this compound with the muscarinic M3 receptor suggests a potential role in regulating insulin (B600854) secretion and glucose homeostasis. researchgate.net Its inhibitory effect on α-glucosidase further supports its potential in managing metabolic disorders. mdpi.comrepec.org However, more in-depth studies are required to confirm these activities and to elucidate the underlying mechanisms.
The potential antiviral activity of this compound, particularly against the virus responsible for COVID-19, is a significant new frontier. wikipedia.orgnih.govnih.gov Rigorous experimental validation of the in-silico findings is a crucial next step. nih.govnih.gov Furthermore, given that many natural products possess a wide spectrum of biological activities, it is plausible that this compound may have other undiscovered therapeutic properties, such as anti-inflammatory or anti-cancer effects. acs.org Future research should involve broad-based screening of this compound and its derivatives against various disease models and biological assays to uncover its full therapeutic potential. researchgate.netresearchgate.net
Q & A
Q. How can researchers prioritize understudied aspects of this compound’s ecological roles?
- Methodological Answer : Conduct field studies to quantify this compound levels in stressed vs. non-stressed plants (e.g., drought, pathogen exposure). Use RNA-Seq to identify co-expressed defense genes and ecological network analysis to map interspecies interactions .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
